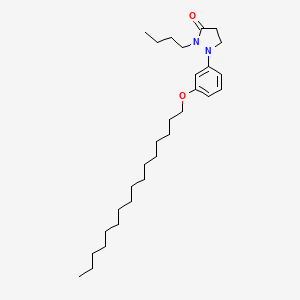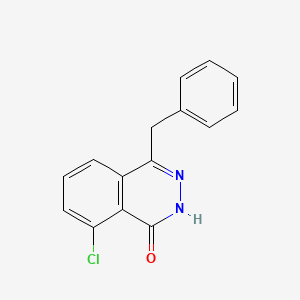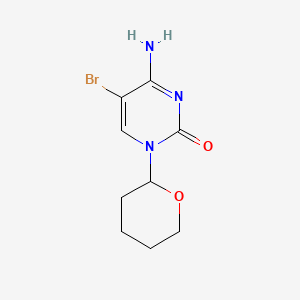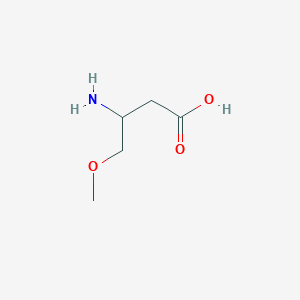
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one is a synthetic organic compound belonging to the pyrazolidinone family This compound is characterized by its unique structure, which includes a butyl group, a hexadecyloxyphenyl group, and a pyrazolidinone core
Métodos De Preparación
The synthesis of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one typically involves a multi-step process. One common method includes the reaction of 3-(hexadecyloxy)benzaldehyde with butylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolidinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its use in photographic developers and as an anti-inflammatory agent.
3,5-Pyrazolidinediones: These compounds have been widely used in pharmaceuticals, particularly for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain and aromatic substituent contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
131691-73-1 |
|---|---|
Fórmula molecular |
C29H50N2O2 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
2-butyl-1-(3-hexadecoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C29H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-25-33-28-21-19-20-27(26-28)30-24-22-29(32)31(30)23-6-4-2/h19-21,26H,3-18,22-25H2,1-2H3 |
Clave InChI |
IGDZKEGFHUXEER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CCC(=O)N2CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)


![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)



![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
